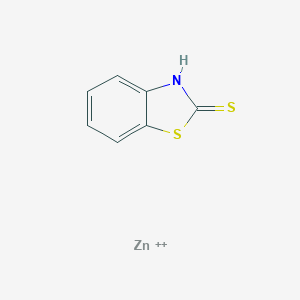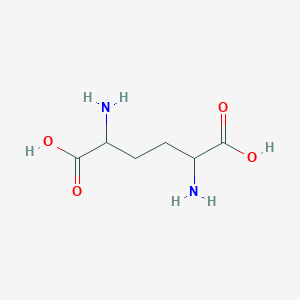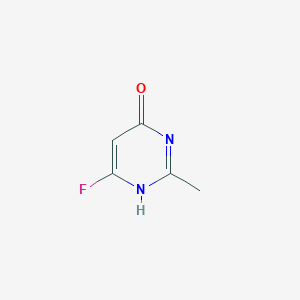
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position in the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluoro-4-methylpyrimidine with a suitable reagent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3) .
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Pyrimidinone, 6-methyl-: This compound has a similar structure but lacks the fluorine atom at the 6th position.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione: This compound contains additional substituents, including a bromine atom and a trifluoromethyl group.
Uniqueness
The presence of the fluorine atom at the 6th position in 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) imparts unique chemical and biological properties to the compound. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
18260-82-7 |
|---|---|
Formule moléculaire |
C5H5FN2O |
Poids moléculaire |
128.1 g/mol |
Nom IUPAC |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
Clé InChI |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=O)N1)F |
SMILES isomérique |
CC1=NC(=O)C=C(N1)F |
SMILES canonique |
CC1=NC(=O)C=C(N1)F |
Synonymes |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


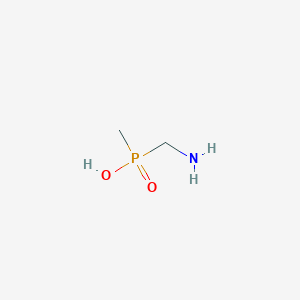
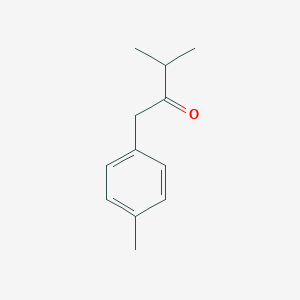
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B93225.png)
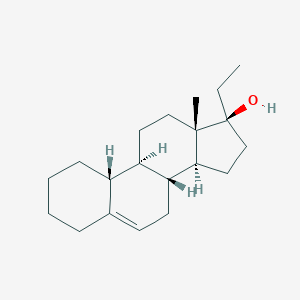
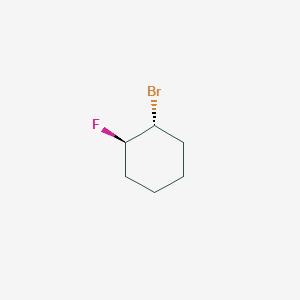
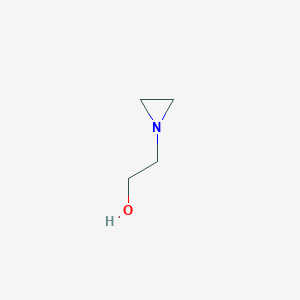
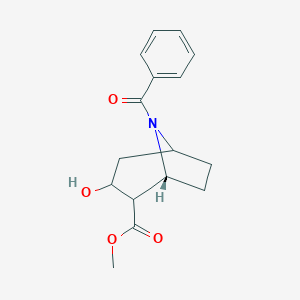
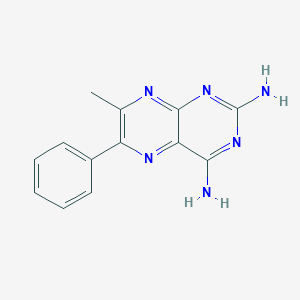
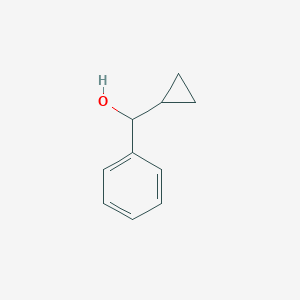
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

